
(2R)-2,4-Bis(decanoyloxy)-N,N,N-trimethyl-4-oxobutan-1-aminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2,4-Bis(decanoyloxy)-N,N,N-trimethyl-4-oxobutan-1-aminium is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes two decanoyloxy groups and a trimethylammonium group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,4-Bis(decanoyloxy)-N,N,N-trimethyl-4-oxobutan-1-aminium typically involves esterification reactions. The process begins with the preparation of the starting materials, which include decanoic acid and a suitable amine. The esterification reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to promote the formation of the ester bonds, resulting in the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain a high-purity product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2,4-Bis(decanoyloxy)-N,N,N-trimethyl-4-oxobutan-1-aminium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aminium group, where nucleophiles replace one of the substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or hydroxides in a polar solvent.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted amines or esters.
Wissenschaftliche Forschungsanwendungen
(2R)-2,4-Bis(decanoyloxy)-N,N,N-trimethyl-4-oxobutan-1-aminium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in cellular processes and as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2R)-2,4-Bis(decanoyloxy)-N,N,N-trimethyl-4-oxobutan-1-aminium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The trimethylammonium group plays a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R)-1-(Decanoyloxy)-3-(phosphonooxy)-2-propanyl tridecanoate
- (2R)-3-decanoyloxy-2-hydroxypropyl 2-trimethylazaniumylethyl phosphate
Uniqueness
(2R)-2,4-Bis(decanoyloxy)-N,N,N-trimethyl-4-oxobutan-1-aminium stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
669692-86-8 |
|---|---|
Molekularformel |
C27H52NO5+ |
Molekulargewicht |
470.7 g/mol |
IUPAC-Name |
[(2R)-2,4-di(decanoyloxy)-4-oxobutyl]-trimethylazanium |
InChI |
InChI=1S/C27H52NO5/c1-6-8-10-12-14-16-18-20-25(29)32-24(23-28(3,4)5)22-27(31)33-26(30)21-19-17-15-13-11-9-7-2/h24H,6-23H2,1-5H3/q+1/t24-/m1/s1 |
InChI-Schlüssel |
HCKFEMMYLOGJDI-XMMPIXPASA-N |
Isomerische SMILES |
CCCCCCCCCC(=O)O[C@H](CC(=O)OC(=O)CCCCCCCCC)C[N+](C)(C)C |
Kanonische SMILES |
CCCCCCCCCC(=O)OC(CC(=O)OC(=O)CCCCCCCCC)C[N+](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



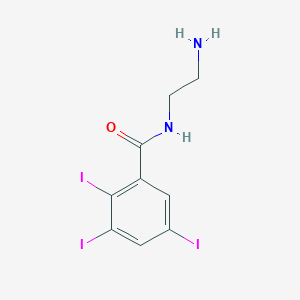
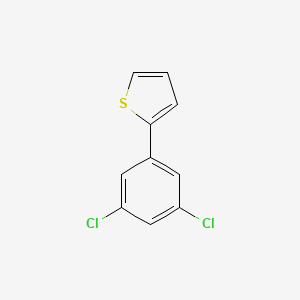
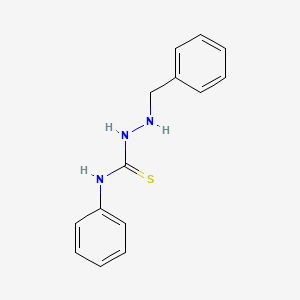
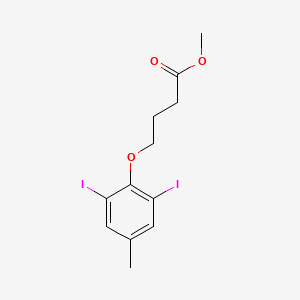
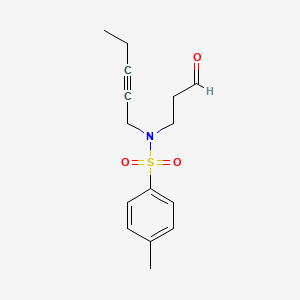


![1-[(1H-Inden-1-ylidene)methyl]azulene](/img/structure/B12535633.png)
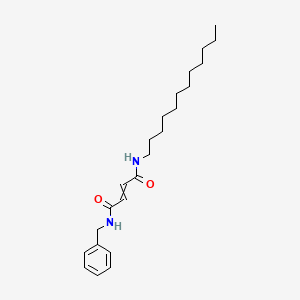
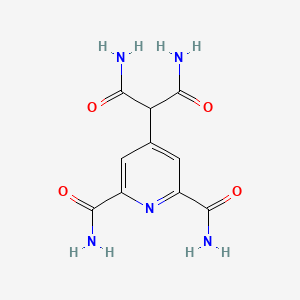
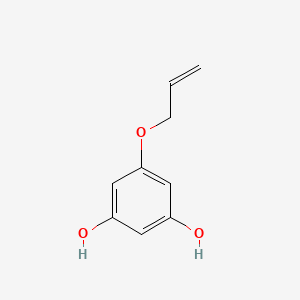
![N-[(2R)-1-Hydroxy-3-methylbutan-2-yl]-N'-phenylurea](/img/structure/B12535653.png)
![Carbamic acid, [1-(2-chlorophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester](/img/structure/B12535658.png)
